molecular formula C23H28N2O3S B1499875 S,S,S-CsDphen CAS No. 676270-65-8

S,S,S-CsDphen

Cat. No.: B1499875
CAS No.: 676270-65-8
M. Wt: 412.5 g/mol
InChI Key: JQCDHEFXJXUUGC-VRCACPIISA-N
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Description

S,S,S-CsDphen is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its bicyclic heptane core, which is fused with a sulfonamide group, and its chiral centers, which contribute to its stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S,S,S-CsDphen typically involves multiple steps, starting from readily available precursors. One common approach involves the use of palladium-catalyzed reactions to introduce the bicyclic structure . The reaction conditions often include the use of solvents like chloroform and dichloromethane, with temperatures carefully controlled to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

S,S,S-CsDphen undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Acidic or basic conditions, depending on the oxidizing agent.

    Reduction: Anhydrous conditions to prevent side reactions.

    Substitution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

S,S,S-CsDphen has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which S,S,S-CsDphen exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors with high specificity, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S,S,S-CsDphen is unique due to its bicyclic heptane core, which imparts rigidity and specific stereochemical properties

Properties

CAS No.

676270-65-8

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide

InChI

InChI=1S/C23H28N2O3S/c1-22(2)18-13-14-23(22,19(26)15-18)29(27,28)25-21(17-11-7-4-8-12-17)20(24)16-9-5-3-6-10-16/h3-12,18,20-21,25H,13-15,24H2,1-2H3/t18?,20-,21-,23?/m0/s1

InChI Key

JQCDHEFXJXUUGC-VRCACPIISA-N

SMILES

CC1(C2CCC1(C(=O)C2)S(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C

Isomeric SMILES

CC1(C2CCC1(C(=O)C2)S(=O)(=O)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)S(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C

Origin of Product

United States

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